molecular formula C10H5BrF6O B3031527 2,4-Bis(trifluoromethyl)phenacyl bromide CAS No. 435271-21-9

2,4-Bis(trifluoromethyl)phenacyl bromide

Cat. No.: B3031527
CAS No.: 435271-21-9
M. Wt: 335.04 g/mol
InChI Key: MUUHHNKHZXTMTO-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C10H5BrF6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenacyl bromide structure. This compound is often used in organic synthesis and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,4-Bis(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually require controlled temperatures to ensure the selective bromination at the phenacyl position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted phenacyl derivatives.

    Oxidation: Yields ketones or carboxylic acids.

    Reduction: Forms alcohols or hydrocarbons.

Scientific Research Applications

2,4-Bis(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the compound’s electrophilicity, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)phenacyl bromide is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry, offering distinct advantages over similar compounds in terms of reactivity and selectivity .

Properties

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)6-2-1-5(9(12,13)14)3-7(6)10(15,16)17/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHHNKHZXTMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381127
Record name 2,4-Bis(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435271-21-9
Record name 2,4-Bis(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared from 1-[2,4-bis(trifluoromethyl)phenyl]ethanone (5.0 g, 19.52 mmol) in the manner described for 2-bromo-1-(2,5-dichlorophenyl)ethanone, affording 4.12 g (63%) of a white solid. 1H-NMR (DMSO-d6) δ 8.28 to 8.16 (m, 3H), 4.98 (s, 2H);
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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